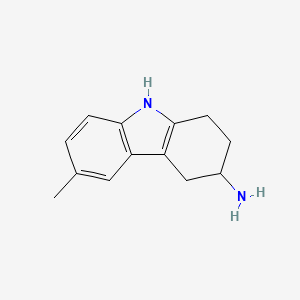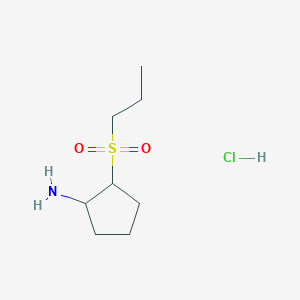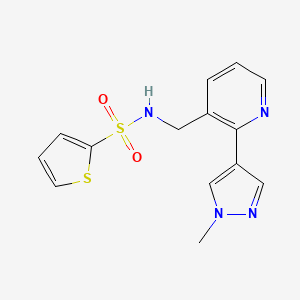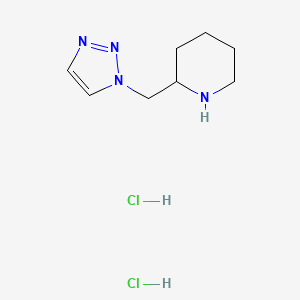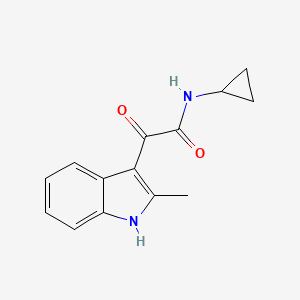![molecular formula C22H20N2O3 B2674256 N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide CAS No. 824945-87-1](/img/structure/B2674256.png)
N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. This compound's intricate structure suggests its use in specialized biochemical applications and research studies focusing on molecular interactions and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" typically involves multi-step organic synthesis processes. It starts with the preparation of basic aromatic compounds, followed by successive reactions to introduce the necessary functional groups. Common reaction conditions may include:
Refluxing in organic solvents
Catalysis using transition metals
Purification through chromatography
Industrial Production Methods: While detailed industrial production methods for such specific compounds may not be readily available, large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
化学反応の分析
Types of Reactions: "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, strong acids, or bases.
Major Products Formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives with different functional groups, which can be isolated and characterized for further study.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its structural components make it valuable for studying reaction mechanisms and molecular interactions.
Biology: Biologically, this compound might be studied for its potential interactions with proteins or nucleic acids. It could serve as a model compound for understanding binding affinities and biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might have potential as therapeutic agents or as tools for drug delivery research.
Industry: Industrially, this compound could find applications in material science or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular functions or signaling pathways. Detailed studies would be needed to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds:
"N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" vs. analog compounds with similar core structures.
Other derivatives of 9H-9,10-[3,4]epipyrroloanthracen with different substituents.
Highlighting Uniqueness: What sets "this compound" apart is its specific functional groups and stereochemistry, which might impart unique biochemical properties and potential for specific applications.
特性
IUPAC Name |
N-[2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-12(25)23-10-11-24-21(26)19-17-13-6-2-3-7-14(13)18(20(19)22(24)27)16-9-5-4-8-15(16)17/h2-9,17-20H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSOVNDISHIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

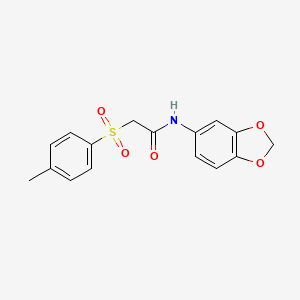

![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
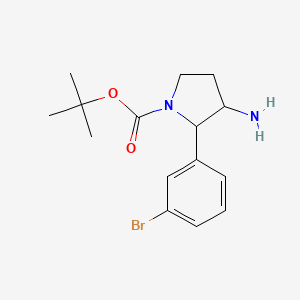
![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/new.no-structure.jpg)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
